molecular formula C10H9ClO3 B1599138 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione CAS No. 65897-66-7

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

Cat. No.: B1599138
CAS No.: 65897-66-7
M. Wt: 212.63 g/mol
InChI Key: DPZZGIRQJCKZAU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione (CAS 65897-66-7) is a substituted aromatic hydroxy diketone with the molecular formula C₁₀H₉ClO₃ (molecular weight 212.63 g/mol) . Structurally, it features a 1,3-butanedione backbone attached to a 5-chloro-2-hydroxyphenyl group, conferring both electron-withdrawing (Cl) and hydrogen-bonding (OH) properties.

Synthesis: The compound is synthesized via Claisen-Schmidt condensation using 5-chloro-2-hydroxyacetophenone and ethyl acetate in the presence of sodium ethoxide (NaOEt), yielding a pale yellow solid with a typical yield of 47–74% . Variations in reaction conditions (e.g., solvent purity, Na metal stoichiometry) can affect crystallinity and melting point (m.p.), which ranges from 110–121°C depending on purification methods .

Applications: It serves as a precursor for epoxide derivatives with antimicrobial activity and as a ligand in coordination chemistry due to its keto-enol tautomerism .

Properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)4-10(14)8-5-7(11)2-3-9(8)13/h2-3,5,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZZGIRQJCKZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404460
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65897-66-7, 240424-48-0
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
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Preparation Methods

General Synthetic Strategy

The compound 1-(5-chloro-2-hydroxyphenyl)-1,3-butanedione is typically synthesized via the acylation of substituted phenols, specifically 5-chloro-2-hydroxyacetophenone derivatives, followed by diketone formation through Claisen or related condensations. The key step involves introducing the 1,3-diketone moiety ortho to the hydroxy group on the aromatic ring, which is essential for further cyclization or functionalization.

Preparation via Condensation of 5-Chloro-2-hydroxyacetophenone with Ethyl Acetate under Sodium Catalysis

A well-documented approach involves the condensation of 5-chloro-2-hydroxyacetophenone with ethyl acetate using sodium as a base catalyst to form the sodium salt of the intermediate diketone, which upon acidification yields the target this compound.

Procedure Summary:

  • Under an inert atmosphere (nitrogen), 5-chloro-2-hydroxyacetophenone is reacted with ethyl acetate in the presence of powdered sodium.
  • The reaction mixture is heated (oil bath) for approximately 1 hour to promote the condensation.
  • The resulting sodium salt is isolated by precipitation with crushed ice, filtered, washed, and then decomposed with acetic acid to liberate the diketone.
  • The crude product is purified by recrystallization from ethanol.

Reaction Scheme:

$$
\text{5-chloro-2-hydroxyacetophenone} + \text{ethyl acetate} \xrightarrow[\text{Na}]{\text{heat}} \text{sodium salt of diketone} \xrightarrow[\text{AcOH}]{\text{acidification}} 1-(5\text{-chloro}-2\text{-hydroxyphenyl})-1,3\text{-butanedione}
$$

Reaction Conditions and Yields

Parameter Typical Value/Range
Sodium amount Stoichiometric relative to acetophenone
Reaction atmosphere Nitrogen inert
Reaction temperature Oil bath heating (~80-100 °C)
Reaction time ~1 hour
Workup Ice-water precipitation, acidification with 32% acetic acid
Purification Recrystallization from ethanol
Yield High yields reported (68-92% for similar analogs)

Characterization Data (Representative for 1-(2-hydroxyphenyl)-1,3-butanedione, analogous to 5-chloro derivative)

Summary Table of Preparation Method

Step Reagents & Conditions Outcome Notes
1 5-chloro-2-hydroxyacetophenone + ethyl acetate + powdered sodium, N₂ atmosphere, heat (~80-100 °C), 1 h Formation of sodium salt of diketone Vigorous reaction, controlled heating
2 Ice-water quench, filtration, acidification with 32% acetic acid Precipitation of crude diketone Sodium salt decomposes to diketone
3 Recrystallization from ethanol Pure this compound High purity, suitable for further use

Chemical Reactions Analysis

Cyclocondensation Reactions

This compound participates in heterocyclic synthesis via cyclocondensation. For example:

  • Biginelli Reaction : Reacts with aldehydes and urea/thiourea derivatives under acidic conditions to form dihydropyrimidinones (DHPMs). A structurally analogous brominated variant (1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) has been used to synthesize DHPMs with enhanced mPGES-1 inhibitory activity (IC<sub>50</sub> = 0.41 ± 0.02 μM) .

Reaction Type Reagents/Conditions Products Key Findings
Biginelli condensationAldehydes, urea/thiourea, HCl/EtOHDihydropyrimidinones (DHPMs)Bromo/chloro substituents improve π–π interactions with aromatic protein residues .

Coordination Chemistry

The β-diketone moiety acts as a bidentate ligand for metal ions. Reported complexes include:

  • Transition Metal Chelation : Forms stable complexes with Cu(II), Fe(III), and Zn(II) ions via the enolic oxygen and carbonyl groups. These complexes show enhanced thermal stability compared to the free ligand.

Metal Ion Stoichiometry Application
Cu(II)1:2 (M:L)Catalytic oxidation studies
Fe(III)1:3 (M:L)Magnetic material precursors

Claisen-Schmidt Condensation

Reacting with aromatic aldehydes under basic conditions yields α,β-unsaturated ketones. For example:

  • Synthesis of Dienones : Forms (1Z,4E)-1-(5-chloro-2-hydroxyphenyl)-1-hydroxy-5-(3-hydroxyphenyl)penta-1,4-dien-3-one via base-catalyzed aldol-like coupling .

Reagent Conditions Product Yield
3-HydroxybenzaldehydeKOH/EtOH, reflux62–68%

Electrophilic Substitution

The phenolic hydroxyl and chloro groups direct electrophilic attacks:

  • Nitration : Selective nitration at the para-position relative to the hydroxyl group occurs under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> conditions.

  • Sulfonation : Forms water-soluble sulfonated derivatives at elevated temperatures.

Nucleophilic Acyl Substitution

The diketone undergoes nucleophilic attack at carbonyl carbons:

  • Hydrazone Formation : Reacts with hydrazine derivatives to form hydrazones, which are precursors for heterocycles like pyrazoles.

Comparative Reactivity with Brominated Analogues

Replacing the chloro group with bromine (e.g., 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione) alters reaction kinetics and binding affinities in biological systems:

Property Chloro Derivative Bromo Derivative
Biginelli Reaction RateModerateFaster (due to heavier halogen effects)
Metal Chelation StabilityLog K = 8.2 (Cu(II))Log K = 8.5 (Cu(II))
Electrophilic NitrationPara-selectivePara-selective

Key Mechanistic Insights

  • The ortho-chloro and para-hydroxyl groups electronically deactivate the aromatic ring, directing electrophiles to the meta-position relative to chlorine .

  • The enolic form of the β-diketone dominates in polar solvents, enhancing its chelation capacity.

This compound’s versatility in forming pharmacologically active heterocycles and metal complexes underscores its utility in medicinal and materials chemistry.

Scientific Research Applications

Antioxidant Activity

Research indicates that 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione exhibits potent antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, suggesting potential therapeutic effects in preventing oxidative stress-related diseases.

  • Experimental Methods : The antioxidant activity was evaluated using the DPPH radical scavenging method and reducing power assays. Derivatives of the compound were synthesized with various substituents to enhance this activity.
  • Results : One derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, showed antioxidant activity 1.5 times greater than ascorbic acid.

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various biologically active molecules. Its structural features allow it to act as a synthon in reactions such as the Biginelli reaction.

  • Case Study : In a study involving the synthesis of dihydropyrimidinones, 1-(5-bromo-2-hydroxyphenyl)-1,3-butanedione was utilized as a starting material. The resulting compounds exhibited improved binding affinity to target proteins, indicating enhanced pharmacological profiles .

Crystallography and Structural Analysis

Crystallographic studies of this compound have provided insights into its molecular structure.

  • Methodology : Single crystals were obtained and analyzed using X-ray diffraction techniques to determine bond lengths and molecular arrangement.
  • Findings : These studies confirmed the compound's structure and provided foundational data for further research into its applications in drug design.

Industrial Applications

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This approach optimizes reaction conditions to enhance yield and efficiency during production.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione involves its interaction with various molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro substituent can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 1,3-diketones with aryl substitutions. Key structural analogs and their comparative properties are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (References)
1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione 5-Cl, 2-OH C₁₀H₉ClO₃ 110–121 47–74 ¹H/¹³C NMR ; IR (C=O stretch: 1700–1650 cm⁻¹)
1-(2-Hydroxy-5-methoxyphenyl)-1,3-butanedione 5-OCH₃, 2-OH C₁₁H₁₂O₄ 76.5–77.5 47 Not reported
1-(2-Hydroxy-5-fluorophenyl)-1,3-butanedione 5-F, 2-OH C₁₀H₉FO₃ Not reported 60 Not reported
1-(3,5-Dichloro-2-hydroxyphenyl)-1,3-butanedione 3,5-Cl₂, 2-OH C₁₀H₈Cl₂O₃ 114.5 64 ¹H NMR ; IR (broad OH stretch: 3200 cm⁻¹)
1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione 5-Cl, 2-OH; 3-Ph C₁₅H₁₁ClO₃ Not reported Not reported Not reported

Key Findings:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (Cl, F) : Enhance thermal stability and melting points. For example, the dichloro derivative (3,5-Cl₂) has a higher m.p. (114.5°C) than the parent compound due to increased molecular symmetry and halogen bonding .
  • Electron-donating groups (OCH₃) : Lower melting points (e.g., 76.5–77.5°C for the 5-methoxy analog) due to reduced intermolecular hydrogen bonding .
  • Synthetic Yields : Fluorine substitution (60% yield ) vs. chlorine (74% ) suggests steric and electronic factors influence reaction efficiency.

Reactivity and Applications: The 5-chloro-2-hydroxy derivative exhibits higher electrophilicity at the diketone moiety, making it reactive toward epoxidation (e.g., conversion to antimicrobial epoxide derivatives ).

Spectral Signatures: IR Spectroscopy: All analogs show characteristic C=O stretches (1650–1700 cm⁻¹), but the 5-chloro derivative displays additional absorption at 750 cm⁻¹ (C-Cl stretch) . ¹H NMR: The enolic proton (OH) in the 5-chloro derivative resonates downfield (δ 12–14 ppm), while aromatic protons appear as multiplets (δ 6.5–8.0 ppm) .

Notes on Contradictions and Variability:

  • Reported melting points for this compound vary (110–121°C ), likely due to differences in crystallization solvents or purification techniques.
  • Limited spectral data for fluorine- and phenyl-substituted analogs hinder direct electronic effect comparisons .

Biological Activity

1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, also known as a synthetic organic compound with significant biological activity, has garnered attention in various fields of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H9ClO3C_{10}H_9ClO_3 and a molecular weight of 212.63 g/mol. Its structure includes a chloro group, a hydroxy group, and a butanedione moiety, which contribute to its reactivity and biological properties. The presence of these functional groups enhances its potential as an anti-inflammatory and antioxidant agent, making it a candidate for further pharmacological exploration .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property suggests its potential use in formulations aimed at reducing oxidative damage in various diseases.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties by inhibiting pathways involved in inflammation. Studies have indicated that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Cytotoxicity Against Cancer Cells

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. The compound's mechanism involves the modulation of cell cycle progression and the induction of cell death pathways .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to proteins involved in inflammatory responses and cancer progression. For instance, interactions with mPGES-1 (microsomal prostaglandin E synthase-1) have been highlighted as a key mechanism through which the compound exerts its anti-inflammatory effects .

In Vitro Studies

A series of in vitro experiments have confirmed the compound's biological activities:

  • Antioxidant Activity : In assays measuring free radical scavenging capacity, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels.
  • Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and DU-145 (prostate cancer), showing IC50 values indicating potent cytotoxic effects .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
1-(4-Hydroxyphenyl)-3-phenyl-1,3-propanedioneHydroxy group at para positionLacks chlorine substitution
5-Chloro-2-hydroxyacetophenoneChloro and hydroxy groups presentDifferent functional group arrangement
3-(4-Methylphenyl)-1,3-butanedioneMethyl substitution on phenyl ringNo chloro or hydroxy groups

The presence of both chloro and hydroxy groups in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others .

Q & A

Q. What are the established synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione, and how can reaction conditions be optimized?

The compound is synthesized via Claisen condensation using 5-chloro-2-hydroxyacetophenone and ethyl acetate in the presence of sodium metal. Key parameters include reaction temperature (typically reflux conditions), stoichiometry of reactants, and base concentration. Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >95% purity. Variations in melting points (110–121°C) across studies highlight the need for rigorous crystallization protocols .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm), diketone carbonyls (δ 2.5–3.5 ppm for CH2, δ 190–200 ppm for C=O), and hydroxyl protons (broad signal at δ 10–12 ppm) .
  • IR Spectroscopy : Confirm β-diketone tautomerism via C=O stretches (~1600–1700 cm⁻¹) and phenolic O–H stretches (~3200 cm⁻¹) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) .

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines bond lengths and angles, particularly the enol-keto equilibrium of the β-diketone moiety. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization in dichloromethane/hexane mixtures yields suitable crystals .

Advanced Research Questions

Q. What strategies improve the compound’s efficacy as a ligand in lanthanide coordination chemistry?

The β-diketone’s keto-enol tautomerism enables chelation of Eu³+/Tb³+ ions. Co-ligands like 5-chloro-1,10-phenanthroline enhance luminescence quantum yields by reducing non-radiative decay. Optimize molar ratios (e.g., 3:1 ligand-to-metal) and solvent polarity (DMF > ethanol) to stabilize octacoordinated complexes .

Q. How can computational tools predict photophysical properties of derived metal complexes?

LUMPAC software combines density functional theory (DFT) for ground-state geometry and time-dependent DFT (TD-DFT) for excited-state energy transfer. Input crystallographic data to simulate emission spectra and identify ligand-to-metal charge transfer (LMCT) pathways .

Q. Why do reported melting points vary, and how can these discrepancies be resolved?

Discrepancies (e.g., 110–121°C) arise from impurities, polymorphic forms, or incomplete crystallization. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) distinguish polymorphs. Recrystallization in anhydrous solvents under inert atmospheres improves consistency .

Q. What experimental designs are suitable for studying its pharmacological potential?

  • In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., halogenation at position 5) to enhance bioavailability.
  • Molecular docking : Use MOE or AutoDock to predict interactions with target enzymes (e.g., cytochrome P450) .

Q. How can epoxide derivatives be synthesized for functional diversification?

React the diketone with epichlorohydrin under basic conditions (K2CO3, DMF). Monitor epoxidation via ¹H NMR (disappearance of α,β-unsaturated ketone protons at δ 6.0–6.5 ppm) .

Methodological Considerations

Q. What techniques optimize purity for reproducible results?

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) to remove unreacted acetophenone.
  • Zone refining : Apply to high-purity samples (>99%) for single-crystal growth .

Q. How to analyze tautomeric equilibria in solution vs. solid states?

  • Solution NMR : Compare DMSO-d6 (stabilizes enol form) vs. CDCl3 (favors keto form).
  • Solid-state IR : Identify enol C–O stretches (~1250 cm⁻¹) absent in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione
Reactant of Route 2
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1-(5-Chloro-2-hydroxyphenyl)-1,3-butanedione

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